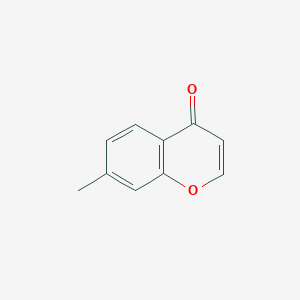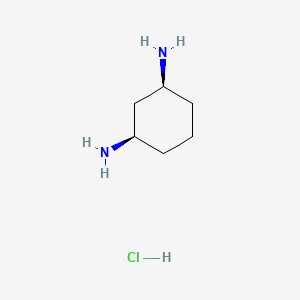
cis-cyclohexane-1,3-diaMine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Cyclohexane-1,3-diamine hydrochloride: is a chemical compound with the molecular formula C6H15ClN2. It is a derivative of cyclohexane, where two amino groups are attached to the 1 and 3 positions of the cyclohexane ring in a cis configuration. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-cyclohexane-1,3-diamine hydrochloride typically involves the reduction of cis-1,3-cyclohexanedione followed by amination. One common method starts with the reduction of cis-1,3-cyclohexanedione using sodium borohydride to form cis-1,3-cyclohexanediol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield cis-cyclohexane-1,3-diamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of cis-1,3-cyclohexanedione in the presence of a suitable catalyst, followed by amination and subsequent conversion to the hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Cyclohexane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form cyclohexane derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
cis-Cyclohexane-1,3-diamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of cis-cyclohexane-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The amino groups in the compound can form hydrogen bonds and coordinate with metal centers, affecting the overall reactivity and stability of the target molecules .
Vergleich Mit ähnlichen Verbindungen
trans-Cyclohexane-1,3-diamine hydrochloride: Differing in the spatial arrangement of the amino groups.
1,2-Diaminocyclohexane: Amino groups attached to adjacent carbon atoms.
1,4-Diaminocyclohexane: Amino groups attached to opposite carbon atoms.
Uniqueness: cis-Cyclohexane-1,3-diamine hydrochloride is unique due to its cis configuration, which imparts distinct steric and electronic properties compared to its trans isomer and other diaminocyclohexane derivatives. This unique configuration can influence its reactivity, binding affinity, and overall chemical behavior .
Eigenschaften
Molekularformel |
C6H15ClN2 |
|---|---|
Molekulargewicht |
150.65 g/mol |
IUPAC-Name |
(1R,3S)-cyclohexane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,7-8H2;1H/t5-,6+; |
InChI-Schlüssel |
MVUYVVKSXCLYSP-KNCHESJLSA-N |
Isomerische SMILES |
C1C[C@H](C[C@H](C1)N)N.Cl |
Kanonische SMILES |
C1CC(CC(C1)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
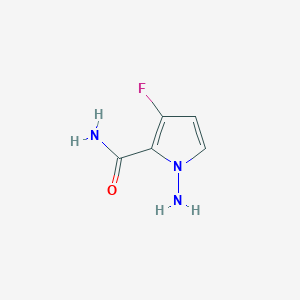
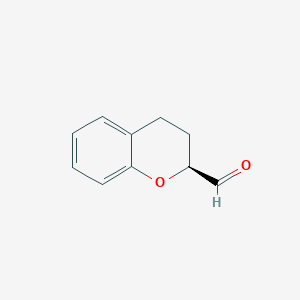


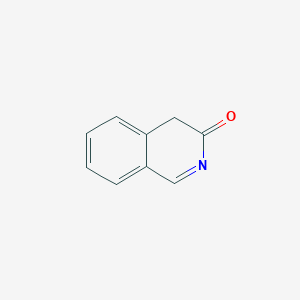
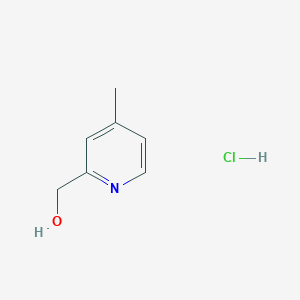


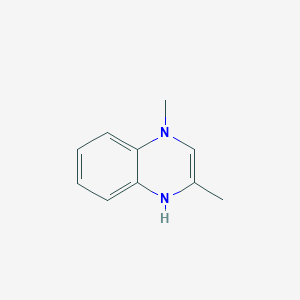
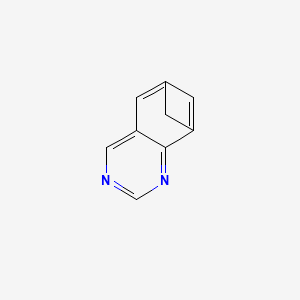
![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)
